molecular formula C15H11N3O4S B274073 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 313504-89-1

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B274073
CAS RN: 313504-89-1
M. Wt: 329.3 g/mol
InChI Key: BHSMUQNJVDRFKR-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as MNB, is a chemical compound that has been widely used in scientific research due to its unique properties. MNB belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve the interaction of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide with the hydrophobic regions of amyloid fibrils. N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to bind to the beta-sheet structure of amyloid fibrils, which is responsible for their stability and toxicity. This binding disrupts the beta-sheet structure and promotes the disaggregation of amyloid fibrils, leading to a decrease in their toxicity.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to have low toxicity and is well tolerated by cells and animals. In vitro studies have demonstrated that N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide does not affect cell viability or induce apoptosis at concentrations used for detecting amyloid fibrils. In vivo studies have also shown that N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide can cross the blood-brain barrier and selectively bind to amyloid fibrils in the brain, making it a promising tool for diagnosing and monitoring neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide as a fluorescent probe for detecting amyloid fibrils is its high selectivity and sensitivity. N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to selectively bind to amyloid fibrils and emit a strong fluorescence signal, even in the presence of other proteins and cellular components. This makes N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide a valuable tool for studying the formation and progression of amyloid fibrils in vitro and in vivo.
However, one of the limitations of using N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide may not be suitable for detecting all types of amyloid fibrils, as its binding affinity and selectivity may vary depending on the specific protein and conformation of the fibrils.

Future Directions

There are several future directions for the research and development of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide and related benzothiazole derivatives. One area of interest is the development of more sensitive and selective probes for detecting amyloid fibrils in vivo. This could involve the synthesis of new derivatives with improved quantum yields and binding affinities, as well as the optimization of imaging techniques for in vivo applications.
Another area of interest is the exploration of the therapeutic potential of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide and related compounds for treating neurodegenerative diseases. N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to promote the disaggregation of amyloid fibrils in vitro, and further studies could investigate its potential for reducing amyloid burden and improving cognitive function in animal models of disease.
Conclusion
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, or N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, is a valuable tool for studying and detecting amyloid fibrils in scientific research. Its unique properties make it a promising candidate for diagnosing and monitoring neurodegenerative diseases, as well as for developing new therapies for these conditions. Further research and development of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide and related compounds could lead to new insights and treatments for these devastating diseases.

Synthesis Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves the reaction of 6-methoxy-2-aminobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been extensively studied for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to selectively bind to amyloid fibrils, which are the hallmark of these diseases, and emit a strong fluorescence signal upon binding. This property of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been utilized in various in vitro and in vivo studies to monitor the formation and progression of amyloid fibrils.

properties

CAS RN

313504-89-1

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H11N3O4S/c1-22-11-6-7-12-13(8-11)23-15(16-12)17-14(19)9-2-4-10(5-3-9)18(20)21/h2-8H,1H3,(H,16,17,19)

InChI Key

BHSMUQNJVDRFKR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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